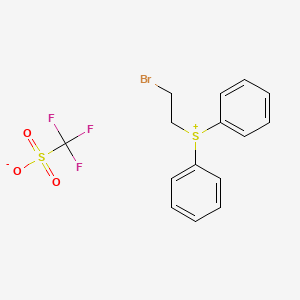

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

説明

特性

IUPAC Name |

2-bromoethyl(diphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrS.CHF3O3S/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-10H,11-12H2;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNFOVPRAUGNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrF3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649003 | |

| Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247129-85-7 | |

| Record name | Sulfonium, (2-bromoethyl)diphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoethyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate can be synthesized through a reaction involving diphenylsulfonium salts and bromoethane in the presence of a suitable base . The reaction typically takes place under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions . The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize impurities . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles.

Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.

Sulfinylation Reactions: The compound is also involved in sulfinylation reactions, where it acts as a sulfonium source.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like diisopropylethylamine and solvents such as acetonitrile . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be a compound where the bromoethyl group is replaced by the nucleophile .

科学的研究の応用

Photoinitiators in Polymer Chemistry

Overview : This compound is recognized as an effective photoinitiator for cationic polymerization processes. It enables the rapid curing of coatings and adhesives when exposed to UV light, which is essential for producing durable materials.

Key Properties :

- Molecular Formula :

- Molecular Weight : 443.29 g/mol

- Density : 1.904 g/cm³

- Boiling Point : 188.73 °C at 760 mmHg

Applications in Industry :

- Used in the formulation of UV-curable inks and coatings.

- Enhances the adhesion and durability of materials in automotive and aerospace applications.

Electronics Manufacturing

Role in Electronics : The compound is instrumental in producing photoresists for printed circuit boards (PCBs). Its properties contribute to the precision and reliability of electronic components.

Case Study :

- A study demonstrated that using (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate in photoresist formulations resulted in improved resolution and feature definition on PCBs, which is crucial for advanced electronic devices .

Organic Synthesis

Versatile Reagent : This compound serves as a versatile reagent in organic synthesis, facilitating the formation of complex molecules. Its utility is particularly beneficial in pharmaceutical research and development.

Synthetic Applications :

- Acts as an efficient vinyl sulfonium salt precursor for synthesizing imidazolinium salts.

- Proven to be effective in annulation reactions involving nitrogen-, sulfur-, oxygen-, and carbon-based nucleophiles, leading to the formation of important heterocycles .

Surface Modification

Enhancing Adhesion Properties : In surface modification processes, this compound improves adhesion properties across various materials.

Industrial Uses :

- Utilized in coatings that require enhanced adhesion to substrates, making it valuable in industries such as automotive, aerospace, and construction.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photoinitiators in Polymer Chemistry | Enables rapid curing of coatings under UV light | Durable materials |

| Electronics Manufacturing | Used in photoresists for PCBs | Precision and reliability |

| Organic Synthesis | Serves as a reagent for complex molecule formation | Vital for pharmaceutical development |

| Surface Modification | Improves adhesion properties across materials | Enhances performance in various industries |

作用機序

The mechanism of action of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate involves its role as a sulfonium source in various chemical reactions . The compound can transfer its bromoethyl group to other molecules, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

Chemical Identity :

- IUPAC Name : (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

- CAS Number : 247129-85-7

- Molecular Formula : C₁₅H₁₄BrF₃O₃S₂

- Molecular Weight : 443.29 g/mol .

- Physical Properties : Crystalline solid with a melting point of 90°C; purity ≥98.0% (HPLC/titration) .

Comparison with Structurally Similar Sulfonium Salts

Bromodimethylsulfonium Bromide (CAS: B3311)

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate (CAS: B5428)

Comparison with Bromoethyl-Containing Compounds

2-Bromoethyl Trifluoromethanesulfonate

Evofosfamide (Antineoplastic Agent)

Mechanistic and Functional Differences

- Counterion Effects : Triflate (CF₃SO₃⁻) offers superior solubility and stability compared to bromide or hexafluoroantimonate, broadening its utility in organic solvents .

- Asymmetric Synthesis: Unlike enantioselective methods using organocatalysts (e.g., Chen et al., 71% ee), reactions with this compound typically require chiral auxiliaries for stereocontrol .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Counterion |

|---|---|---|---|

| (2-Bromoethyl)diphenylsulfonium triflate | 90 | Soluble in CH₃CN, DCM | CF₃SO₃⁻ |

| Bromodimethylsulfonium bromide | 102–104 | Soluble in polar aprotic solvents | Br⁻ |

| 2-Bromoethyl trifluoromethanesulfonate | Not reported | Soluble in DMF, THF | CF₃SO₃⁻ |

生物活性

(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, commonly referred to as BETf, is an organic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activity. This article explores the biological activity of BETf, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

BETf is characterized by the presence of a bromoethyl group attached to a diphenylsulfonium moiety, with trifluoromethanesulfonate serving as an excellent leaving group. The molecular formula of BETf is C_{12}H_{10BrF_3O_3S with a molecular weight of approximately 357.19 g/mol. Its structure can be represented as follows:

The biological activity of BETf primarily arises from its role as an alkylating agent . Alkylating agents are known to modify biomolecules such as DNA, RNA, and proteins through covalent bonding, which can significantly impact cellular functions. The mechanism involves the formation of a sulfonium ion that enhances the reactivity of the compound, allowing it to participate in nucleophilic substitution reactions.

Key Reactions

- Nucleophilic Substitution : The bromine atom in BETf acts as an excellent leaving group, facilitating nucleophilic attack by various biomolecules.

- Covalent Bond Formation : Through alkylation, BETf can form stable adducts with nucleophilic sites on DNA bases or amino acids in proteins.

Biological Applications

BETf has been investigated for its potential applications in several areas:

- Cancer Research : Due to its ability to modify DNA, BETf has been studied for its effects on cancer cell lines. It may induce cytotoxicity through DNA damage.

- Material Science : Its reactivity makes it useful in synthesizing novel materials and polymers with specific properties.

- Synthetic Organic Chemistry : BETf serves as a versatile reagent in organic synthesis, particularly in forming complex molecules through alkylation reactions.

Case Study 1: Synthesis of Morpholines

A study demonstrated the use of BETf in synthesizing morpholines from β-amino alcohols and thiols. The reaction conditions were optimized to achieve high yields:

- Yield : Up to 87% for certain morpholine derivatives.

- Conditions : Utilization of catalytic amounts of KI and DMF as solvent improved reaction efficiency significantly .

| Reaction Component | Yield (%) | Conditions |

|---|---|---|

| N-tosylaziridine | 75% | 1.2 equiv TsNHNa |

| Morpholines | 87% | KI catalyst in DMF |

Case Study 2: FAK Inhibition

Research has indicated that compounds derived from BETf can inhibit Focal Adhesion Kinase (FAK), which plays a crucial role in cell migration and survival:

- Mechanism : Inhibition leads to reduced cell migration and altered adhesion properties.

- Implications : This suggests potential therapeutic applications in cancer metastasis prevention .

Safety and Toxicity

While BETf shows promise in various applications, it is important to note its safety profile:

- Corrosive : Can cause severe irritation upon contact with skin or eyes.

- Toxicity : Acute toxicity concerns necessitate careful handling and use in controlled environments.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reacting diphenyl sulfoxide with 1,2-dibromoethane in dichloromethane under inert atmosphere (e.g., nitrogen) at low temperatures (-20°C), followed by quenching with trifluoromethanesulfonic acid. Pyridine is often used as a base to neutralize byproducts . Purity is confirmed via HPLC (>95%) and elemental analysis. Thermal gravimetric analysis (TGA) can further validate stability, showing decomposition temperatures above 200°C .

Q. What characterization techniques are critical for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic symmetry with unit cell parameters Å, Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at (CHBrFOS) .

Q. How is this compound stored to maintain stability?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent light-induced degradation. Moisture-sensitive; use molecular sieves in storage containers .

Advanced Research Questions

Q. What role does this sulfonium salt play in preparing N-heterocyclic carbene (NHC) ligands?

- Methodological Answer : The compound acts as a precursor for vinyl sulfonium salts via base treatment (e.g., KOtBu). These intermediates react with formamidines to yield imidazolinium triflates, which are precursors to NHC ligands. Key advantages include high yields (>90%) and rapid reaction kinetics, even with excess nucleophiles . For example, reacting with 1,3-dimethylformamidine produces a bicyclic imidazolinium salt, confirmed by NMR and X-ray diffraction .

Q. How does computational modeling predict its reactivity in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) studies reveal that the electron-deficient sulfonium center facilitates S2 mechanisms. The triflate counterion stabilizes transition states, lowering activation energy by ~15 kcal/mol compared to non-coordinating anions. Molecular orbital (MO) analysis shows significant LUMO localization on the sulfonium-bromine bond, explaining its electrophilicity .

Q. How can contradictions in reported reaction yields (e.g., 93% vs. 75%) be resolved?

- Methodological Answer : Systematic optimization is required:

- Parameter Screening : Vary bases (e.g., pyridine vs. DBU), solvents (polar vs. nonpolar), and temperatures.

- Analytical Validation : Use in-situ NMR to monitor triflate displacement kinetics.

- Side Reaction Analysis : Byproducts like diphenyl sulfide can form via competing elimination; GC-MS or HPLC tracks these .

Q. What is its role in stereoselective aldol reactions?

- Methodological Answer : As a latent Brønsted acid catalyst, it activates carbonyl groups via hydrogen bonding. In diastereoselective aldol reactions, the bulky diphenyl group enforces facial selectivity, achieving dr values up to 9:1. Crystallographic data (e.g., β = 102.834° in the unit cell) support steric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。